molecular formula C16H22Cl2N2 B8714951 3-(3,4-Dichlorophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane CAS No. 918653-18-6

3-(3,4-Dichlorophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane

Cat. No. B8714951
Key on ui cas rn: 918653-18-6
M. Wt: 313.3 g/mol
InChI Key: RPKIOJIUIYWHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943630B2

Procedure details

Was prepared according to method A from 3-methyl-3,9-diaza-spiro[5.5]undecane and 1-bromo-3,4-dichlorobenzene as a yellow oil. LC-ESI−HRMS of [M+H]+ shows 313.1238 Da. Calc. 313.123829 Da, dev. −0.1 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]2([CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH2:4][CH2:3]1.Br[C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=1>>[Cl:21][C:16]1[CH:15]=[C:14]([N:10]2[CH2:9][CH2:8][C:5]3([CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]3)[CH2:12][CH2:11]2)[CH:19]=[CH:18][C:17]=1[Cl:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC2(CC1)CCNCC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)N1CCC2(CC1)CCN(CC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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